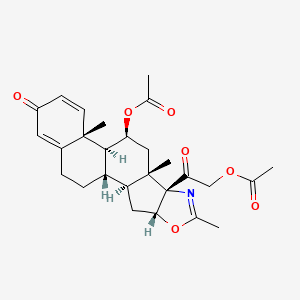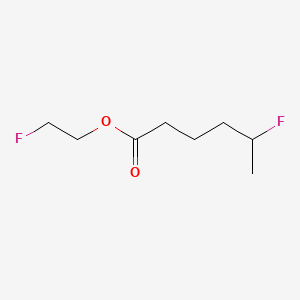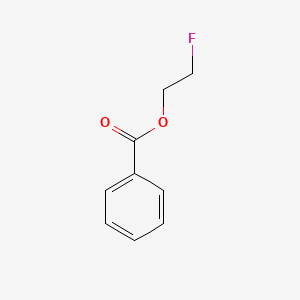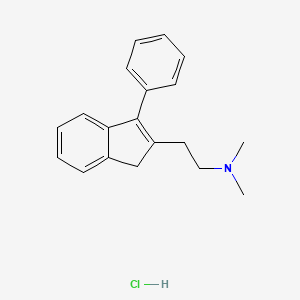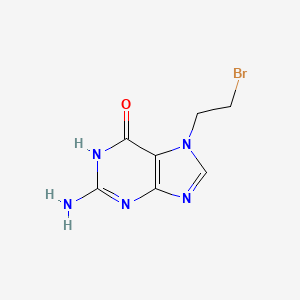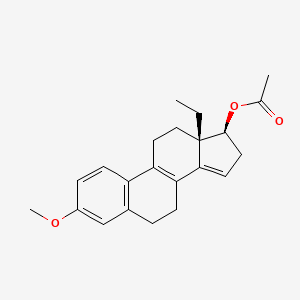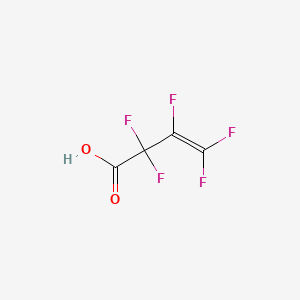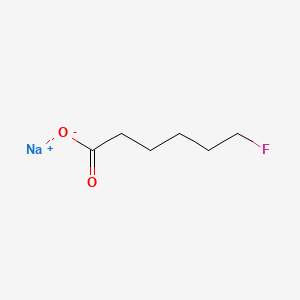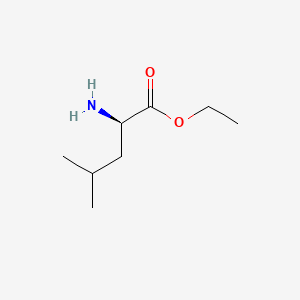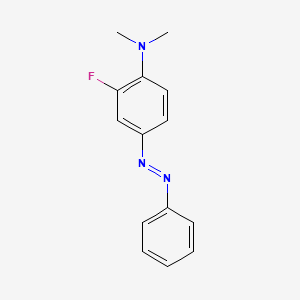![molecular formula C33H35NO6 B15289982 N-[2-[3,4-Bis(phenylmethoxy)phenyl]ethyl]-3,4,5-trimethoxybenzeneacetamide](/img/structure/B15289982.png)
N-[2-[3,4-Bis(phenylmethoxy)phenyl]ethyl]-3,4,5-trimethoxybenzeneacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-[3,4-Bis(phenylmethoxy)phenyl]ethyl]-3,4,5-trimethoxybenzeneacetamide is a complex organic compound with the molecular formula C33H35NO6 and a molecular weight of 541.63 g/mol . This compound is known for its applications in neurology research, particularly in the study of pain and inflammation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[3,4-Bis(phenylmethoxy)phenyl]ethyl]-3,4,5-trimethoxybenzeneacetamide involves multiple steps. One common method includes the condensation of 3,4,5-trimethoxybenzeneacetic acid with 3,4-bis(phenylmethoxy)phenethylamine under specific reaction conditions . The reaction typically requires a dehydrating agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity .
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-[3,4-Bis(phenylmethoxy)phenyl]ethyl]-3,4,5-trimethoxybenzeneacetamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: NaH in dimethylformamide (DMF) followed by the addition of alkyl halides.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Alkylated derivatives.
Applications De Recherche Scientifique
N-[2-[3,4-Bis(phenylmethoxy)phenyl]ethyl]-3,4,5-trimethoxybenzeneacetamide has several scientific research applications:
Mécanisme D'action
The mechanism of action of N-[2-[3,4-Bis(phenylmethoxy)phenyl]ethyl]-3,4,5-trimethoxybenzeneacetamide involves its interaction with adrenergic receptors in the nervous system . The compound modulates neurotransmitter release, which can influence various neurological pathways associated with pain, mood, and cognitive functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[2-[3,4-Bis(phenylmethoxy)phenyl]ethyl]-3,4,5-trimethoxybenzamide: Similar structure but with a benzamide group instead of benzeneacetamide.
2-[3,4-Bis(phenylmethoxy)phenyl]-N-[2-(4-hydroxy-3-methoxyphenyl)ethyl]acetamide: Contains a hydroxy and methoxy group on the phenyl ring.
Uniqueness
N-[2-[3,4-Bis(phenylmethoxy)phenyl]ethyl]-3,4,5-trimethoxybenzeneacetamide is unique due to its specific combination of methoxy and phenylmethoxy groups, which contribute to its distinct pharmacological profile and its potential therapeutic applications in neurology .
Propriétés
Formule moléculaire |
C33H35NO6 |
|---|---|
Poids moléculaire |
541.6 g/mol |
Nom IUPAC |
N-[2-[3,4-bis(phenylmethoxy)phenyl]ethyl]-2-(3,4,5-trimethoxyphenyl)acetamide |
InChI |
InChI=1S/C33H35NO6/c1-36-30-19-27(20-31(37-2)33(30)38-3)21-32(35)34-17-16-24-14-15-28(39-22-25-10-6-4-7-11-25)29(18-24)40-23-26-12-8-5-9-13-26/h4-15,18-20H,16-17,21-23H2,1-3H3,(H,34,35) |
Clé InChI |
NVULNWOFBVLUQJ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)CC(=O)NCCC2=CC(=C(C=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


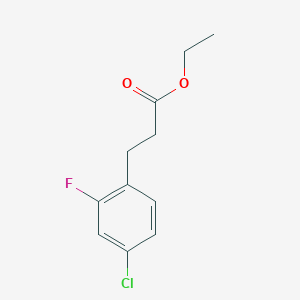
![(1S,5S,8R,9S,10S,13S,14S,17S)-17-Hydroxy-10,13,17-trimethyl-1-(nitromethyl)tetradecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B15289932.png)
